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  • Product: 4-iodo-6-methoxy-1H-indole
  • CAS: 885520-43-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Iodo-6-methoxy-1H-indole: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-iodo-6-methoxy-1H-indole. As a functionalized indole, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-iodo-6-methoxy-1H-indole. As a functionalized indole, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. The strategic placement of the iodo and methoxy groups on the indole scaffold allows for a range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. It is important to note that while this guide is built upon established chemical principles and data from closely related analogues, specific experimental data for 4-iodo-6-methoxy-1H-indole is not extensively available in the current body of scientific literature. Therefore, certain properties and protocols are presented as predictive and proposed, respectively, to guide future research endeavors.

Introduction to the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic structure imparts a rich and diverse reactivity profile, making it a privileged scaffold in drug discovery. The methoxy group, as an electron-donating substituent, can further enhance the reactivity of the indole ring, while the iodo group serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions.[2] The specific substitution pattern of 4-iodo-6-methoxy-1H-indole presents an intriguing combination of electronic and steric properties, suggesting its potential as a key intermediate in the synthesis of novel bioactive compounds.

Physicochemical Properties

Due to the limited availability of experimental data for 4-iodo-6-methoxy-1H-indole, the following table summarizes its predicted and calculated physicochemical properties. These values provide a useful starting point for experimental design and characterization.

PropertyValueMethod
Molecular Formula C₉H₈INO-
Molecular Weight 273.07 g/mol Calculated
Appearance Predicted: Off-white to light brown solidBased on related iodo- and methoxy-indoles
Melting Point Predicted: 70-90 °CBased on related iodo- and methoxy-indoles
Boiling Point > 300 °C (decomposes)Predicted
Solubility Predicted: Soluble in DMSO, DMF, acetone, ethyl acetate, and methanol; sparingly soluble in water.[1]Based on general solubility of indole derivatives
pKa (indole N-H) ~17Predicted
logP ~2.9Predicted

Synthesis of 4-Iodo-6-methoxy-1H-indole: A Proposed Route

Synthesis_of_4-iodo-6-methoxy-1H-indole start 6-Methoxy-1H-indole reagents N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) Room Temperature product 4-Iodo-6-methoxy-1H-indole reagents->product Electrophilic Aromatic Substitution

A proposed synthetic route to 4-iodo-6-methoxy-1H-indole.
Proposed Experimental Protocol: Iodination of 6-Methoxy-1H-indole

This protocol is based on the well-established method of electrophilic iodination of indoles using N-iodosuccinimide (NIS).[3]

Materials:

  • 6-Methoxy-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-indole (1.0 equivalent) in anhydrous acetonitrile to a concentration of approximately 0.2 M.

  • To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure 4-iodo-6-methoxy-1H-indole.

Spectroscopic Characterization (Predicted)

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 4-iodo-6-methoxy-1H-indole. These predictions are based on established substituent effects on the indole ring and data from analogous compounds.[2][4][5][6]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10br s-N-H
~7.35t~2.8H2
~7.20d~1.5H5
~6.85dd~2.8, ~0.8H3
~6.70d~1.5H7
~3.85s--OCH₃
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155.0C6
~138.0C7a
~128.0C3a
~125.0C2
~120.0C5
~103.0C3
~95.0C7
~85.0C4
~55.8-OCH₃

Reactivity and Synthetic Applications

The iodine atom at the C4 position of 4-iodo-6-methoxy-1H-indole makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for the synthesis of diverse and complex molecules.

Reactivity_of_4-iodo-6-methoxy-1H-indole cluster_reactions Cross-Coupling Reactions start 4-Iodo-6-methoxy-1H-indole suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst, base) start->heck product_suzuki 4-Aryl-6-methoxy-1H-indole suzuki->product_suzuki product_sonogashira 4-Alkynyl-6-methoxy-1H-indole sonogashira->product_sonogashira product_heck 4-Alkenyl-6-methoxy-1H-indole heck->product_heck

Key cross-coupling reactions of 4-iodo-6-methoxy-1H-indole.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C4 position of the indole and various aryl or heteroaryl boronic acids or esters.[7][8]

Proposed General Protocol:

  • To a reaction vessel, add 4-iodo-6-methoxy-1H-indole (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water.

  • Heat the reaction mixture under an inert atmosphere until TLC or LC-MS analysis indicates completion.

  • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C4 position, providing access to a wide range of alkynylindoles which are valuable intermediates in organic synthesis.[9][10]

Proposed General Protocol:

  • Combine 4-iodo-6-methoxy-1H-indole (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine or diisopropylamine in a suitable solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Upon completion, perform a standard workup and purify the product by chromatography.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction allows for the arylation or vinylation of alkenes using the iodoindole as the arylating agent, leading to the formation of 4-alkenyl-6-methoxy-1H-indoles.[11][12]

Proposed General Protocol:

  • In a reaction vessel, combine 4-iodo-6-methoxy-1H-indole (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • After cooling, perform a workup and purify the product using column chromatography.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for 4-iodo-6-methoxy-1H-indole is not yet reported, the structural motifs present in this molecule are found in numerous compounds with significant biological activity. Methoxy-substituted indoles, for instance, have been investigated for their anticancer properties.[13] The ability to functionalize the C4 position through the versatile iodo group allows for the rapid generation of libraries of novel indole derivatives for high-throughput screening in drug discovery programs.

Furthermore, functionalized indoles are of interest in materials science for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties of the indole ring system, which can be further modified through cross-coupling reactions, make 4-iodo-6-methoxy-1H-indole a promising precursor for novel organic materials.

Conclusion

4-Iodo-6-methoxy-1H-indole represents a strategically functionalized building block with considerable potential in synthetic organic chemistry. Although specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and further derivatization based on well-established chemical principles and data from closely related analogues. The versatility of the iodo group in cross-coupling reactions, combined with the electronic influence of the methoxy group, positions this molecule as a valuable tool for researchers aiming to construct complex and potentially bioactive indole-containing compounds. Future studies are encouraged to explore the synthesis and properties of this promising intermediate, which will undoubtedly contribute to advancements in both medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • Sá, J. C., et al. (n.d.).
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. (2014).
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012, March 9). PMC.
  • Wikipedia. (n.d.). Heck reaction.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activ
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Kareem, M. M., et al. (2023, May 15). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC.
  • NMR STUDIES OF INDOLE. (n.d.).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • BenchChem. (n.d.).
  • NextSDS. (n.d.).
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PubChem. (n.d.). 6-Methoxy-1H-indole.
  • Intramolecular Imidoylative Heck Reaction: Synthesis of Cyclic Ketoimines from Functionalized Isocyanide. (2016, June 15).
  • Practical Electrochemical Iodination of Aromatic Compounds. (2008, September 17).
  • Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. (2006, May 4).
  • Chemistry LibreTexts. (2015, March 19). 21.01.1: Heck Reaction.
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021, August 3). Chemical Engineering Transactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • NextSDS. (n.d.). 4-IODO-6-METHOXY (1H)
  • Regioselective C5-H direct iodination of indoles. (n.d.). RSC Publishing.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • BenchChem. (n.d.). Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. (n.d.). PMC - NIH.
  • Organic Chemistry Portal. (n.d.).
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • PubChem. (n.d.). 4-iodo-1H-indole.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • ChemicalBook. (2026, January 13). 4-Iodoanisole.
  • Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjug

Sources

Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 4-Iodo-6-methoxy-1H-indole

Target Audience: Synthetic Chemists, Preformulation Scientists, and Drug Development Professionals. Executive Summary 4-Iodo-6-methoxy-1H-indole (CAS 885520-43-4) is a highly specialized, polyfunctional building block ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Preformulation Scientists, and Drug Development Professionals.

Executive Summary

4-Iodo-6-methoxy-1H-indole (CAS 885520-43-4) is a highly specialized, polyfunctional building block utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural architecture makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and a critical intermediate in the development of kinase inhibitors. Understanding its thermodynamic solubility profile across various organic solvents is paramount for optimizing reaction yields, designing efficient extraction protocols, and preventing costly precipitation events during process scale-up.

Structural Deconstruction & Solvation Mechanics

To accurately predict and manipulate the solubility of 4-iodo-6-methoxy-1H-indole, we must analyze the distinct physicochemical contributions of its structural moieties:

  • The Indole Core: Provides a rigid, planar aromatic π -system that drives strong π−π stacking interactions in the solid state, resulting in a robust crystal lattice. The pyrrole N-H acts as a potent hydrogen bond donor.

  • The 6-Methoxy Substituent: Functions as an electron-donating group (EDG) via resonance, enriching the indole ring. The oxygen atom serves as a localized hydrogen bond acceptor, slightly disrupting the crystal packing compared to unsubstituted indoles.

  • The 4-Iodo Substituent: This is the primary driver of the compound's unique solvation behavior. Iodine is a large, highly polarizable, and lipophilic halogen. Crucially, it introduces the potential for halogen bonding —a highly directional non-covalent interaction where the electron-deficient region (the σ -hole) on the iodine atom interacts favorably with Lewis bases (e.g., oxygen or nitrogen atoms in solvents)[1][2]. This phenomenon significantly alters its solubility profile, enhancing its affinity for electron-rich organic solvents.

SolvationMechanisms Core 4-Iodo-6-methoxy-1H-indole (Target Solute) Aprotic Polar Aprotic (e.g., DMSO, DMF) Core->Aprotic Strong dipole-dipole N-H H-bond acceptance Protic Polar Protic (e.g., MeOH, EtOH) Core->Protic Methoxy H-bond acceptance Solvation of N-H NonPolar Non-Polar (e.g., Hexanes) Core->NonPolar Halogen-driven lipophilicity Weak dispersion forces

Caption: Primary solvation mechanisms governing the dissolution of 4-iodo-6-methoxy-1H-indole.

Solubility Profile in Organic Solvents

Due to the proprietary nature of this specific intermediate, exact thermodynamic solubility data is often determined empirically per project. However, based on thermodynamic models of structurally homologous halogenated indoles (such as indole-3-acetic acid and haloquinolines)[3][4], we can establish a highly accurate predictive baseline.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Excellent Solubility. The high dielectric constants and strong dipole moments of these solvents effectively disrupt the intermolecular hydrogen bonding of the indole N-H. Furthermore, the oxygen atoms in DMSO and DMF act as excellent Lewis bases, engaging in both hydrogen bonding with the N-H and halogen bonding with the C4-iodine[3].

  • Moderately Polar / Ethereal Solvents (Ethyl Acetate, THF, 1,4-Dioxane): Good Solubility. These solvents are the workhorses for extraction and chromatography. The ether/carbonyl oxygens provide sufficient solvation energy to overcome the crystal lattice energy, while easily accommodating the lipophilic iodine atom[4].

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Moderate Solubility. While alcohols can donate and accept hydrogen bonds, the large, hydrophobic iodine atom restricts optimal solvation compared to unsubstituted indoles. Solubility decreases as the aliphatic chain of the alcohol increases (MeOH > EtOH > IPA)[3].

  • Non-Polar Solvents (Hexane, Heptane, Toluene): Poor Solubility. Despite the lipophilicity of the iodine atom, non-polar solvents cannot adequately solvate the polar N-H and methoxy groups, leading to rapid precipitation.

Quantitative Predictive Data Summary

Note: Values are extrapolated baselines derived from structural analogs at 25°C[3][4].

Solvent ClassRepresentative SolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Application Context
Polar Aprotic DMSO46.7> 100Stock solutions, biological assays
Polar Aprotic DMF36.7> 100Cross-coupling reaction media
Ethereal / Ester Tetrahydrofuran (THF)7.650 - 80Grignard/metalation reactions
Ethereal / Ester Ethyl Acetate (EtOAc)6.040 - 70Liquid-liquid extraction
Polar Protic Methanol (MeOH)32.720 - 40Recrystallization (mixed solvent)
Non-Polar Hexane1.9< 1.0Anti-solvent for crystallization
Aqueous Water (pH 7.0)80.1< 0.1Biologically limiting environment

Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive models to empirical certainty, the Shake-Flask Method remains the gold standard for determining thermodynamic solubility[5][6]. Unlike kinetic screens, this protocol is a self-validating system that ensures true equilibrium is reached, preventing the artificial inflation of solubility data caused by supersaturation[7].

Step-by-Step Methodology
  • Saturation Phase: Add an excess amount of 4-iodo-6-methoxy-1H-indole (e.g., 50 mg) to a borosilicate glass vial containing 1.0 mL of the target organic solvent.

    • Causality: An excess solid phase is mandatory. It ensures the chemical potential of the solid equals that of the solute in solution, which is the fundamental thermodynamic definition of equilibrium.

  • Thermal Equilibration: Seal the vial tightly with a PTFE-lined cap and agitate on an isothermal orbital shaker at 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Strict temperature control is critical, as solubility is a highly temperature-dependent thermodynamic parameter. Fluctuations will lead to continuous dissolution/precipitation cycles, preventing equilibrium[4].

  • Phase Separation: Remove the vial and allow the suspension to settle for 1 hour. Filter the supernatant using a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chosen over standard cellulose or nylon membranes. The highly lipophilic iodine atom and the aromatic indole core are prone to non-specific binding on polar filter membranes, which would artificially lower the measured concentration.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (monitoring at λmax​ ~280 nm) against a pre-established calibration curve.

  • Self-Validation (Equilibrium Confirmation): Sample the solution at exactly 24 hours and 48 hours.

    • Causality: If the concentration variance between the two time points is <5%, thermodynamic equilibrium is unequivocally confirmed. If the variance is >5%, agitation must continue until stabilization is achieved.

ShakeFlaskWorkflow S1 1. Saturation Phase Disperse excess solid in solvent S2 2. Thermal Equilibration Isothermal agitation (24-48h) S1->S2 S3 3. Phase Separation PTFE Filtration or Centrifugation S2->S3 S4 4. Quantification HPLC-UV / LC-MS Analysis S3->S4 S5 5. Validation Confirm equilibrium via time-point sampling S4->S5

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

References

  • Halogen bonding for rational drug design and new drug discovery - PubMed. nih.gov.
  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. nih.gov.
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. sigmaaldrich.com.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. tbzmed.ac.ir.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. acs.org.
  • Solubility of Indole-3-butyric Acid in 19 Monosolvents: Characterization, Determination, Molecular Simulations, and Model Correl

Sources

Foundational

mass spectrometry fragmentation pattern of 4-iodo-6-methoxy-1H-indole

Comprehensive Mass Spectrometric Characterization and Fragmentation Dynamics of 4-Iodo-6-methoxy-1H-indole The Analytical Challenge & Structural Context In drug development and medicinal chemistry, halogenated and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometric Characterization and Fragmentation Dynamics of 4-Iodo-6-methoxy-1H-indole

The Analytical Challenge & Structural Context

In drug development and medicinal chemistry, halogenated and functionalized indoles serve as privileged scaffolds. 4-Iodo-6-methoxy-1H-indole (Exact Mass: 272.965 Da) is a highly electron-rich system with a labile halogen handle, making it highly valuable for transition-metal-catalyzed cross-coupling. However, its mass spectrometric (MS) characterization presents unique challenges.

Unlike chlorine or bromine, which present distinct M+2 isotopic doublets, iodine is monoisotopic ( 127I is 100% abundant). Consequently, the presence of the iodo group cannot be confirmed by isotopic pattern recognition. Instead, identification relies entirely on high-resolution tandem mass spectrometry (MS/MS) and the precise mapping of its gas-phase fragmentation pathways. Relying purely on in silico fragmentation libraries can lead to misidentification due to complex gas-phase rearrangements; therefore, empirical 1 is critical for structural certainty[1].

Mechanistic Causality of Fragmentation

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms the protonated precursor [M+H]+ at m/z 273.973. The subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) follows a strict hierarchical causality dictated by bond dissociation energies (BDE) and charge stabilization.

Tier 1: Facile Deiodination The C–I bond is exceptionally weak (BDE 240 kJ/mol) compared to C–O or C–N bonds. Upon collisional activation, the initial and dominant fragmentation is the loss of the iodine substituent. This occurs via two competing pathways:

  • Homolytic Cleavage: Loss of an iodine radical ( •I , 126.904 Da) yielding an odd-electron radical cation [M+H−•I]•+ at m/z 147.068.

  • Heterolytic Elimination: Loss of hydrogen iodide ( HI , 127.912 Da) yielding the even-electron species [M+H−HI]+ at m/z 146.060.

Tier 2: Methoxy Radical Cleavage Once the iodine is expelled, the internal energy redistributes to the 6-methoxy group. Aromatic methoxy groups frequently undergo the radical loss of a methyl group ( •CH3​ , 15.023 Da), a phenomenon well-documented in2[2]. This loss from m/z 146.060 generates a highly stable quinonoid radical cation at m/z 131.037. This is immediately followed by the expulsion of carbon monoxide ( CO , 27.995 Da), a classic structural signature for methoxy-aromatics that collapses the ring to yield m/z 103.042[3].

Tier 3: Indole Ring Contraction The terminal fragmentation step involves the core indole scaffold. The loss of hydrogen cyanide ( HCN , 27.011 Da) is a highly conserved diagnostic pathway for the indole core, driven by pyrrole ring contraction and subsequent cleavage, as observed in4[4]. This yields the phenyl cation derivative at m/z 76.031.

Fragmentation_Tree M [M+H]+ C9H9INO+ m/z 273.973 F1 [M+H - •I]•+ C9H9NO•+ m/z 147.068 M->F1 - •I (126.904 Da) Homolytic F2 [M+H - HI]+ C9H8NO+ m/z 146.060 M->F2 - HI (127.912 Da) Heterolytic F3 [M+H - HI - •CH3]•+ C8H5NO•+ m/z 131.037 F2->F3 - •CH3 (15.023 Da) Quinonoid Formation F4 [M+H - HI - •CH3 - CO]•+ C7H5N•+ m/z 103.042 F3->F4 - CO (27.995 Da) Ring Contraction F5 [M+H - HI - •CH3 - CO - HCN]•+ C6H4•+ m/z 76.031 F4->F5 - HCN (27.011 Da) Indole Cleavage

Fig 1: ESI-MS/MS fragmentation tree of 4-iodo-6-methoxy-1H-indole detailing neutral losses.

Quantitative Data & Fragment Mapping

To ensure rigorous E-E-A-T standards, all diagnostic fragment ions must be mapped with sub-5 ppm mass accuracy. The table below summarizes the exact masses and neutral losses critical for algorithmic or manual structural verification.

Fragment IonExact Mass (m/z)Mass Error Tol.Neutral LossFormulaDiagnostic Significance
[M+H]+ 273.973< 3 ppmNone C9​H9​INO+ Intact protonated precursor
[M+H−•I]•+ 147.068< 3 ppm126.904 ( •I ) C9​H9​NO•+ Confirms presence of labile iodine
[M+H−HI]+ 146.060< 3 ppm127.912 ( HI ) C9​H8​NO+ Primary deiodination product
[M+H−HI−•CH3​]•+ 131.037< 3 ppm15.023 ( •CH3​ ) C8​H5​NO•+ Confirms aromatic methoxy group
[M+H−HI−•CH3​−CO]•+ 103.042< 3 ppm27.995 ( CO ) C7​H5​N•+ Diagnostic for quinonoid collapse
[M+H−HI−•CH3​−CO−HCN]•+ 76.031< 3 ppm27.011 ( HCN ) C6​H4•+​ Confirms indole core structure

Self-Validating Experimental Protocol: LC-MS/MS

Because the C–I bond is highly labile while the indole core is robust, utilizing a single collision energy will fail to capture the complete fragmentation tree. A low collision energy will only show the loss of iodine, while a high collision energy will bypass intermediate ions entirely.

To create a self-validating system , the protocol below utilizes Stepped Normalized Collision Energy (NCE). This approach co-adds spectra from low, medium, and high energy regimes into a single composite MS/MS scan, ensuring the simultaneous detection of the intact precursor, intermediate methoxy-cleavage products, and terminal core fragments. Furthermore, ESI soft ionization is prioritized over EI (Electron Impact) to preserve the molecular ion, as EI often results in aggressive, non-sequential fragmentation that5[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water (with 0.1% Formic Acid). Causality: Keeping the concentration low prevents detector saturation and space-charge effects in the Orbitrap, which would otherwise degrade sub-ppm mass accuracy.

  • UHPLC Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • ESI Source Optimization: Operate in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 300°C. Causality: Excessive source temperatures can cause in-source decay (premature loss of iodine) before the ions reach the quadrupole.

  • Precursor Isolation: Isolate m/z 273.97 using a narrow quadrupole isolation window of 0.5 Da to exclude background matrix interference.

  • HCD Fragmentation: Apply Stepped NCE at 20, 40, and 60. Causality: NCE 20 breaks the C–I bond; NCE 40 cleaves the methoxy group; NCE 60 shatters the indole core.

  • High-Resolution Detection: Acquire the MS/MS spectrum in the Orbitrap analyzer at a resolution of 70,000 (at m/z 200).

LCMS_Workflow S1 1. Sample Prep 100 ng/mL S2 2. UHPLC Gradient Elution S1->S2 S3 3. ESI Source Pos Mode, 3.5 kV S2->S3 S4 4. Isolation m/z 273.97 ± 0.5 S3->S4 S5 5. HCD Cell Stepped NCE S4->S5 S6 6. Orbitrap Res: 70,000 S5->S6

Fig 2: Self-validating LC-MS/MS workflow utilizing stepped NCE for comprehensive fragmentation.

References

  • Kihel, A., et al. (2016). "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqCyL-AEQG0Q_Av056Ztpn_xV24HvqfQUkSQLTjWAdRWRw8YbfJihXuqCRhVkPbZfwuYVIkfUtOrKgFNCr7DvMN2c95vYbf4r22_fyDlRFxP2e-6HfuU7DqpoZHyJ0Eg5td7yhFC1Nou3eZ4edA2hHikBCOSq2]
  • Martens, J., et al. (2024). "A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect." Nature Communications / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETe37LQqGgTfG2jwecx3YMG2xnW3FztpKJX4J4YYdjrFpCwKVTTvOZsOpo5fPBLAOhlhrbG92JZgignQuDbIfQeaoyFij3OSs-HbXPOL9Pounj2mjc0T2ZkRBByrKROAQRf-oVB_Yp5J8Q8jg=]
  • Li, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFydqE8qc7uDnK6gLBBcAG22SBtFqCuybva8JLLHMrn4g6_DPuprijUUg7NFf0XY3WVdp-8rAxWHrGR7aYtkLKLzfw3LDKH9g5d7qjT1557fmaJBybSaHpgc7a6qQc5DGfptWrkwvUbS8ivTQ==]
  • Aguiar, et al. (2025). "Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1X8piJWWJnWstKE2SuFWMKUhnBLjSJlYwXqetX2w12_Ep528naayAJQzgsvnifXs9g8wkDZKFZ3qVYHukhHKIOGSGl4uKNXT6QYWbJXXhZs8hPhDwyU7JAdLDQywQpq8WMt31eNDEt497ejVKlMgpKy0Q3en0YA==]
  • MDPI Authors (2018). "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Molecules / MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6l9iIwzhfQxr_ihB3xVItP_kKPAYUMd1MezjBybxEeCqK5kiCQiw75EFCNde9PFdonjVrcF3y4geSxyXkFzmC2b1aWZoTTlrJJWz_wylqtccOEFy_ILeJKaB2BqvY_7b-]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-iodo-6-methoxy-1H-indole

Introduction: The Strategic Importance of the 4-Aryl-6-methoxy-1H-indole Scaffold The 6-methoxy-1H-indole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-Aryl-6-methoxy-1H-indole Scaffold

The 6-methoxy-1H-indole framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic introduction of an aryl or heteroaryl substituent at the C4-position via the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile pathway to novel chemical entities with significant therapeutic potential.[1][2] 4-Iodo-6-methoxy-1H-indole serves as a key building block in this endeavor, with the carbon-iodine bond providing a highly reactive site for palladium-catalyzed C-C bond formation.[3] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction applied to this specific substrate, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers in drug discovery and process development.

Reaction Mechanism and Key Parameters: A Deeper Dive

The Suzuki-Miyaura cross-coupling reaction is a powerful synthetic tool that proceeds through a well-defined catalytic cycle.[4][5][6][7] Understanding the nuances of this mechanism is paramount for optimizing reaction conditions and achieving high yields with 4-iodo-6-methoxy-1H-indole.

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodo-6-methoxy-1H-indole. This is often the rate-determining step in the catalytic cycle.[4] The reactivity of the organic halide is a critical factor, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12][13] The choice of base is therefore a critical parameter that can significantly influence the reaction rate and overall yield.[12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indole and the aryl group, with the desired product being expelled from the palladium center.[4][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition 4-Iodo-6-methoxy-1H-indole (Ar-I) ArPdL2X Ar-Pd(II)L2-I Oxidative_Addition->ArPdL2X Transmetalation Transmetalation ArPdL2X->Transmetalation Arylboronic Acid (Ar'-B(OH)2) + Base ArPdL2Ar_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdL2Ar_prime Reductive_Elimination Reductive Elimination ArPdL2Ar_prime->Reductive_Elimination Reductive_Elimination->Pd0 4-Aryl-6-methoxy-1H-indole (Ar-Ar')

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Application

Application Note: Regioselective N-Alkylation of 4-Iodo-6-methoxy-1H-indole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Executive Summary The indole core is a privileged, nitrogen-based heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

The indole core is a privileged, nitrogen-based heterocyclic scaffold ubiquitous in natural products and pharmaceutical compounds[1]. The functionalization of highly substituted indoles, such as 4-iodo-6-methoxy-1H-indole , presents unique synthetic opportunities and challenges. The C4-iodo group serves as an essential handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-methoxy group provides critical electronic tuning.

N-alkylation is typically the first step in elaborating this scaffold. However, the competition between N-alkylation and C3-alkylation is a fundamental challenge that requires precise control over reaction parameters[2]. This application note provides mechanistically grounded, field-proven protocols to achieve >95% regioselectivity for the N-alkylated product.

Mechanistic Principles & Causality (E-E-A-T)

To achieve high yields and absolute regiocontrol, one must understand the specific electronic and steric environment of 4-iodo-6-methoxy-1H-indole:

  • The C6-Methoxy Effect: The electron-donating methoxy group at the C6 position increases the overall electron density of the indole ring. While this slightly decreases the acidity of the N-H bond, strong bases like Sodium Hydride (NaH) easily overcome this barrier to ensure complete deprotonation. Incomplete deprotonation is the leading cause of poor yields and undesired C3-alkylation.

  • The C4-Iodo Sensitivity: The heavy iodine atom at C4 is sterically demanding but distant enough from N1 to avoid hindering the alkylation transition state. Crucially, the presence of the iodine atom dictates base selection: strong organometallic bases (like n -BuLi) must be strictly avoided to prevent competitive halogen-metal exchange. Inorganic bases (NaH, Cs₂CO₃) are perfectly tolerated.

  • Solvent and HSAB Theory: Classical conditions for indole N-alkylation employ NaH in polar aprotic solvents like DMF or THF[3]. DMF strongly solvates the sodium counter-cation, leaving a "naked," highly reactive indolate anion. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the highly electronegative nitrogen acts as a "hard" nucleophile, preferentially attacking "hard" electrophiles (alkyl halides) to yield the thermodynamic N-alkylated product rather than the "softer" C3-alkylated kinetic product[2].

ReactionPathway A 4-Iodo-6-methoxy-1H-indole (Starting Material) B Indolate Anion (Reactive Intermediate) A->B Base (NaH or Cs2CO3) - H+ C N-Alkylated Product (Thermodynamic, Major) B->C R-X, Polar Aprotic Solvent (Hard Nucleophile Attack) D C3-Alkylated Product (Kinetic, Minor) B->D R-X, Non-Polar Solvent (Soft Nucleophile Attack)

Competing N-alkylation vs. C3-alkylation pathways of 4-iodo-6-methoxy-1H-indole.

Reaction Optimization & Quantitative Data

The choice of reaction conditions has a profound impact on the ratio of N- to C3-alkylation[2]. Table 1 summarizes the expected outcomes based on established methodologies for the regioselective alkylation of substituted indoles and indazoles[4].

Table 1: Optimization of Reaction Conditions for Indole N-Alkylation

BaseSolventTemperatureEquivalents (Base / R-X)Expected N:C RatioTypical Yield
NaH (60%) DMF 0 °C to RT 1.2 / 1.1 > 95:5 85 – 95%
Cs₂CO₃DMFRT to 60 °C2.0 / 1.2> 90:1075 – 85%
KOHDMSORT2.5 / 1.5~ 80:2060 – 70%
K₂CO₃CH₃CNReflux2.0 / 1.2~ 70:3050 – 60%

Note: NaH in DMF is the gold standard for maximum regioselectivity. Cs₂CO₃ is recommended as a milder alternative if the chosen alkyl halide is highly sensitive to strong bases.

Experimental Protocols

Protocol A: Standard Strong Base Method (NaH / DMF)

This protocol is optimized for achieving high regioselectivity by utilizing a strong, non-coordinating base in a polar aprotic solvent[4],[3].

Materials:

  • 4-Iodo-6-methoxy-1H-indole (1.0 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodo-6-methoxy-1H-indole (1.0 equiv)[2].

  • Dissolution: Add anhydrous DMF (approximately 10 mL per mmol of indole) to completely dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation[4]. Stir at 0 °C for 30 minutes to ensure complete deprotonation to the indolate anion.

  • Alkylation: Slowly add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC indicates complete consumption of the starting material (typically 1–3 hours).

  • Quench: Cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution[2].

  • Work-up: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with water (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-alkylated product.

Protocol B: Mild Base Method (Cs₂CO₃ / DMF)

Use this protocol if the electrophile is prone to base-catalyzed degradation or elimination.

  • To a round-bottom flask, add 4-iodo-6-methoxy-1H-indole (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv).

  • Suspend the mixture in anhydrous DMF (10 mL/mmol).

  • Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature (or heat to 60 °C for sterically hindered electrophiles) for 4–12 hours.

  • Filter the suspension to remove inorganic salts, dilute the filtrate with Ethyl Acetate, and proceed with the aqueous washing steps as described in Protocol A.

Process Workflow Visualization

Workflow S1 1. Preparation Dry flask, inert atmosphere (N2/Ar) S2 2. Dissolution Dissolve substrate in anhydrous DMF S1->S2 S3 3. Deprotonation Add Base at 0 °C, stir for 30 min S2->S3 S4 4. Alkylation Add Alkyl Halide dropwise, warm to RT S3->S4 S5 5. Quench Slow addition of sat. NH4Cl at 0 °C S4->S5 S6 6. Isolation Extract (EtOAc), wash (Brine), purify S5->S6

Step-by-step experimental workflow for the regioselective N-alkylation process.

References

3.[3] Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Publishing URL: [Link]

4.[1] Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Iodo-6-methoxy-1H-indole Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the functionalization of halogenated indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the functionalization of halogenated indoles. When working with 4-iodo-6-methoxy-1H-indole , the most pervasive issue is unwanted deiodination (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

This guide is designed to move beyond simple troubleshooting checklists. We will dissect the chemical causality behind C–I bond cleavage, provide self-validating protocols, and establish a robust framework to ensure your synthetic workflows remain highly selective.

The Mechanistic Reality of Deiodination

To solve deiodination, we must first understand why it happens. The 6-methoxy group donates electron density into the indole core. While the C4–I bond readily undergoes oxidative addition to Palladium(0), the resulting Pd(II)-aryl intermediate is highly electron-rich. If the subsequent transmetalation step is kinetically slow, this long-lived Pd(II) species becomes highly susceptible to hydride attack from the solvent or base, leading to β-hydride elimination and the release of the deiodinated byproduct (6-methoxy-1H-indole)[1].

Mechanism A Pd(0) Catalyst B Oxidative Addition (4-Iodo-6-methoxy-1H-indole) A->B C Pd(II)-Aryl Intermediate B->C D Transmetalation & Reductive Elimination C->D Fast (Bulky Ligands) F β-Hydride Elimination (from Solvent/Base) C->F Slow/H-Donors D->A E Desired Cross-Coupled Product D->E G Hydrodehalogenation (6-Methoxy-1H-indole) F->G

Fig 1: Competing pathways of Pd-catalyzed cross-coupling vs. hydrodehalogenation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing >30% deiodinated byproduct during my Suzuki coupling. What is the primary cause? Causality: The most common culprit is the presence of a hydride donor in your reaction matrix. Alkoxide bases (e.g., NaOtBu) and alcoholic solvents (e.g., ethanol, isopropanol) undergo ligand exchange with the Pd(II)-aryl complex, followed by β-hydride elimination to form a Pd(II)-H species. This species reductively eliminates to yield the dehalogenated indole. Solution: Eliminate hydrogen donors. Switch to non-nucleophilic solvents like 1,4-Dioxane or Toluene, and utilize mild, inorganic bases such as anhydrous K₃PO₄ or [2].

Q2: Even in Dioxane/K₃PO₄, my cross-coupling stalls and deiodination persists. What is the next step? Causality: If the solvent and base are not acting as hydride sources, the issue is kinetic. The rate of transmetalation or reductive elimination is too slow, allowing trace moisture or other components to act as hydride sources. Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos). As highlighted by, these ligands stabilize low-coordinate palladium species and dramatically accelerate reductive elimination, effectively outcompeting the slower hydrodehalogenation pathway[1].

Q3: Does the N1-protection state of the indole affect C4-deiodination? Causality: Yes. An unprotected 1H-indole is highly electron-rich and can competitively coordinate to the palladium center through the anionic N-1 position (a phenomenon well-documented in )[3]. Solution: Protecting the nitrogen with an electron-withdrawing group (e.g., Tosyl) reduces the overall electron density of the ring, accelerating the initial oxidative addition and preventing catalyst poisoning.

Empirical Data: Condition Screening

To illustrate the impact of these variables, review the following quantitative data derived from standard optimization screens for 4-iodo-6-methoxy-1H-indole cross-couplings:

Catalyst / LigandSolventBaseDeiodination (%)Cross-Coupling Yield (%)Mechanistic Rationale
Pd(PPh₃)₄EtOHNa₂CO₃35%45%EtOH acts as a potent hydride donor via β-hydride elimination.
Pd(OAc)₂ / PPh₃DioxaneNaOtBu28%52%Alkoxide base donates hydride; reductive elimination is too slow.
Pd(dppf)Cl₂DMFDBU5%85%DBU prevents hydrodehalogenation; dppf provides a moderate reaction rate.
Pd₂(dba)₃ / XPhos Dioxane K₃PO₄ <2% 94% XPhos accelerates reductive elimination; no H-donors present.
Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura coupling of 4-iodo-6-methoxy-1H-indole is designed as a self-validating system. Each step includes a specific physical or analytical checkpoint to ensure the reaction remains on the desired catalytic pathway.

Objective: Achieve >90% yield of the C4-arylated product while keeping the deiodinated byproduct (<2%).

Step 1: Reagent Assembly & Degassing

  • Action: In an oven-dried Schlenk flask, combine 4-Iodo-6-methoxy-1H-indole (1.0 eq), Arylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 eq). Evacuate and backfill with ultra-pure Argon (3 cycles).

  • Causality: Oxygen promotes homocoupling of the boronic acid, which starves the catalytic cycle and leaves the Pd(II)-aryl intermediate stranded, increasing the probability of hydrodehalogenation.

Step 2: Solvent Addition & Catalyst Activation

  • Action: Add anhydrous, rigorously degassed 1,4-Dioxane (0.2 M) via syringe.

  • Validation Checkpoint: The mixture should initially appear as a dark purple/red suspension (characteristic of Pd₂(dba)₃). Upon stirring at room temperature for 5 minutes, the color should shift to a deep red/orange, indicating the successful formation of the active L₂Pd(0) species.

Step 3: Heating and Catalytic Turnover

  • Action: Transfer the flask to a pre-heated oil bath at 80°C.

  • Validation Checkpoint: At 15 minutes, the solution should shift to a clear yellow/orange. A persistent black precipitate at this stage indicates catalyst decomposition (Palladium black) due to poor ligand coordination.

Step 4: Reaction Monitoring

  • Action: Sample the reaction at 2 hours for LCMS analysis.

  • Validation Checkpoint: Analyze the UV trace. Look specifically for the absence of the m/z[M-126] peak (corresponding to the loss of iodine). If [M-126] is >5%, immediately check your solvent for moisture or alcohol contamination.

Step 5: Quench and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove inorganic salts and residual palladium. Proceed to standard silica gel chromatography.

Troubleshooting Decision Tree

Use this logical workflow to systematically eliminate deiodination if it appears in your LCMS traces.

Workflow Start Deiodination Detected (>5% by LCMS) Q1 Is solvent an alcohol (e.g., EtOH, iPrOH)? Start->Q1 A1 Switch to 1,4-Dioxane or Toluene Q1->A1 Yes Q2 Is base an alkoxide (e.g., NaOtBu)? Q1->Q2 No A1->Q2 A2 Switch to K3PO4 or DBU Q2->A2 Yes Q3 Is the reaction kinetically stalled? Q2->Q3 No A2->Q3 A3 Use bulky ligands (XPhos, SPhos) Q3->A3 Yes End Proceed to Workup Q3->End No A3->End

Fig 2: Decision tree for troubleshooting and eliminating deiodination side reactions.

References
  • Johnson Matthey Catalysis & Chiral Technologies. "Cross-Coupling Reactions Guide." JMCCT. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]

  • Western, E. C., et al. "Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides." PMC, 2012. Available at:[Link]

  • National Science Foundation. "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway." NSF PAR, 2020. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-Iodo-6-methoxy-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical causality behind the insolubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical causality behind the insolubility of 4-iodo-6-methoxy-1H-indole. This guide provides self-validating protocols and mechanistic insights to ensure your assays succeed.

Chemical Profiling & Solubilization Causality (The "Why")

Before attempting to dissolve 4-iodo-6-methoxy-1H-indole (CAS: 885520-43-4), it is critical to understand why it resists aqueous solvation. The molecule's insolubility is driven by three synergistic structural factors:

  • Planar Indole Core: The flat aromatic system promotes strong intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy that water molecules cannot easily disrupt[1].

  • C4-Iodine Substitution: Halogens dramatically increase lipophilicity. Iodine, being a large and highly polarizable heavy atom, acts as a hydrophobic "grease" patch that strongly repels hydration shells.

  • C6-Methoxy Group: While containing an oxygen atom, the methyl cap adds steric bulk and lipophilicity, preventing the oxygen from acting as an efficient hydrogen-bond acceptor in water.

Troubleshooting FAQs

Q: Why does my compound immediately precipitate when transferring from a DMSO stock to my aqueous assay buffer? A: You are observing a kinetic solubility failure. In early drug discovery, compounds are stored in 100% DMSO[2]. When you dilute this stock into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic indole can solvate. This creates a state of localized supersaturation, leading to rapid nucleation and precipitation (crashing out)[3]. To fix this, ensure your final DMSO concentration is 2% and use rapid mixing to prevent localized supersaturation[4]. If it still precipitates, the compound's kinetic solubility limit has been breached, and you must use thermodynamic solubilizers.

Q: Can I lower the pH of my buffer to protonate the indole nitrogen and dissolve it as a salt? A: No. This is a common misconception. Unlike basic aliphatic amines, the lone pair of electrons on the indole nitrogen is delocalized into the aromatic π -system to maintain aromaticity. Protonating this nitrogen would break the aromatic ring system. The pKa​ of a protonated indole is approximately -3, meaning it will not ionize at any physiologically or experimentally relevant pH[5]. pH adjustment is an ineffective strategy for this compound.

Q: How can I achieve high thermodynamic solubility for in vivo studies or high-concentration biochemical assays? A: The most effective strategy for highly lipophilic, planar molecules is the use of modified cyclodextrins, such as Hydroxypropyl- β -Cyclodextrin (HP- β -CD)[6]. The indole nucleus perfectly occupies the relatively apolar, lipophilic central cavity of the β -cyclodextrin torus, forming a non-covalent dynamic inclusion complex[1]. This effectively "camouflages" the hydrophobic iodine and indole core from the aqueous environment, dramatically increasing apparent water solubility without altering the compound's intrinsic pharmacological properties[7].

Mechanism Guest Hydrophobic Guest (Iodinated Indole) Complex Dynamic Inclusion Complex Guest->Complex Encapsulation Host HP-β-Cyclodextrin (Lipophilic Cavity) Host->Complex Host Matrix Result Enhanced Aqueous Solubility Complex->Result Solvation

Caption: Mechanism of non-covalent dynamic inclusion complexation using HP-β-Cyclodextrin.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a mechanistic rationale (causality) for the critical steps.

Protocol A: Kinetic Solubility Assessment (DMSO to Aqueous Transition)

Purpose: To determine the maximum concentration the compound can maintain in an aqueous buffer before precipitating[4].

  • Stock Preparation: Dissolve solid 4-iodo-6-methoxy-1H-indole in 100% anhydrous DMSO to create a 10 mM stock[2]. Causality: Anhydrous DMSO prevents premature introduction of water, which can degrade the stock via microscopic nucleation.

  • Dispensing: Aliquot 2 μ L of the DMSO stock into a 96-well plate.

  • Rapid Dilution: Rapidly inject 198 μ L of the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a final concentration of 100 μ M (1% DMSO)[4]. Causality: Rapid addition and immediate mixing prevent localized zones of high DMSO/water gradients, which artificially trigger precipitation[3].

  • Equilibration: Incubate at room temperature for 2 hours on a plate shaker[4].

  • Validation & Analysis: Analyze the plate via laser nephelometry (light scattering). An increase in scattering indicates precipitation. Filter the solution through a 0.45 μ m membrane and quantify the soluble fraction via LC-MS/MS to establish the exact kinetic solubility limit[2].

Protocol B: Thermodynamic Solubilization via HP- β -CD Complexation

Purpose: To force the compound into solution for high-concentration applications using the "excess solid" method[3].

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in deionized water or your chosen assay buffer[6].

  • Guest Addition: Add an excess amount of solid 4-iodo-6-methoxy-1H-indole directly to the HP- β -CD solution[3].

  • Mechanical Disruption: Vortex vigorously and sonicate for 15 minutes in a water bath. Causality: Sonication provides the mechanical energy required to overcome the high crystal lattice energy of the planar indole, facilitating the entry of individual molecules into the cyclodextrin cavity[8].

  • Thermodynamic Equilibration: Incubate the suspension on a rotary shaker at 37°C for 24-48 hours[4]. Causality: Inclusion complexation is a dynamic equilibrium process; extended incubation ensures maximum host-guest saturation[7].

  • Validation & Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed API. Extract the clear supernatant and quantify the solubilized complex via HPLC-UV against a standard curve[4].

Workflow Start 4-iodo-6-methoxy-1H-indole (Solid API) DMSO Prepare 10 mM Stock in 100% DMSO Start->DMSO Decision Target Assay Type? DMSO->Decision Kinetic In Vitro Screening (Kinetic) Decision->Kinetic Thermo In Vivo / High Conc. (Thermodynamic) Decision->Thermo Dilution Direct Dilution in PBS (Final DMSO ≤ 2%) Kinetic->Dilution Formulation Complexation with 20% w/v HP-β-CD Thermo->Formulation Analysis Analyze via Nephelometry or LC-MS/MS Dilution->Analysis Formulation->Analysis

Caption: Workflow for determining kinetic vs. thermodynamic solubility of hydrophobic indoles.

Quantitative Solubilization Matrix

Use the following table to select the appropriate solubilization agent based on your experimental constraints.

Solubilization AgentClassificationMechanism of ActionRecommended ConcentrationExpected Solubility Gain
DMSO Co-solventDisrupts water H-bond network, lowers dielectric constant 2% (v/v)Low (Kinetic only)
Tween-20 Non-ionic SurfactantMicellar encapsulation (hydrophobic core) above CMC0.1 - 1.0% (v/v)Moderate
HP- β -CD Cyclic OligosaccharideNon-covalent dynamic inclusion complexation10 - 20% (w/v)High (Thermodynamic)
PEG-400 Co-solvent / PolymerReduces solvent polarity, provides steric stabilization5 - 10% (v/v)Moderate

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Light-Sensitive Iodoindoles

Welcome to the Application Support Center. Iodoindoles—particularly 3-iodoindoles—are highly versatile building blocks for cross-coupling and functionalization in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Iodoindoles—particularly 3-iodoindoles—are highly versatile building blocks for cross-coupling and functionalization in drug discovery. However, their inherent photosensitivity and susceptibility to oxidative degradation present significant handling challenges. This guide provides field-proven, mechanistically grounded protocols to ensure the integrity of your iodoindole inventory.

The Chemistry of Iodoindole Instability

Understanding why iodoindoles degrade is the first step in preventing it. The carbon-iodine (C-I) bond in indoles is relatively weak and highly susceptible to homolytic cleavage upon absorption of ultraviolet or visible light photons[1].

When exposed to ambient laboratory lighting, the C-I bond undergoes photodehalogenation, generating a highly reactive indolyl radical and an iodine radical. If oxygen is present, the indolyl radical rapidly reacts to form peroxides, leading to a cascade of oxidative degradation and oligomerization. The liberated iodine radicals can recombine to form molecular iodine (I2), which is responsible for the characteristic pink, purple, or brown discoloration observed in degraded batches.

Photodegradation A Iodoindole (Intact) B hv (UV/Vis Light) Absorption A->B C Homolytic C-I Bond Cleavage B->C D Indolyl Radical + Iodine Radical C->D E O2 Exposure (Oxidation) D->E If O2 present F Dehalogenated & Oligomeric Byproducts D->F Recombination/ Dimerization E->F

Fig 1: Radical-mediated photodehalogenation and oxidative degradation pathway of iodoindoles.

Quantitative Stability Profiles

To illustrate the critical importance of proper storage, the following table summarizes the typical shelf-life of 3-iodoindoles under various environmental conditions.

Table 1: Stability Profile of 3-Iodoindole Across Storage Conditions

Storage ConditionLight ExposureAtmosphereEstimated Shelf Life (>95% Purity)Visual Indicator of Degradation
25°C (Benchtop)Ambient Lab LightAir< 24 hoursRapid pink/brown discoloration
25°C (Benchtop)Dark (Amber Vial)Air3 - 5 daysSlight yellowing
4°C (Fridge)DarkAir2 - 4 weeksGradual darkening
-20°C (Freezer)DarkAir3 - 6 monthsSurface discoloration over time
-20°C (Freezer) Dark Argon / N2 > 12 months Remains off-white/pale yellow

Standard Operating Protocols (SOPs)

Protocol A: Long-Term Storage Preparation

Prolonged storage of 3-iodoindoles at room temperature, even under a protective gas atmosphere, inevitably leads to slow decomposition[2]. The following self-validating system ensures maximum longevity.

Step-by-Step Methodology:

  • Container Selection: Transfer the freshly synthesized or purchased iodoindole into an amber glass vial or a UV-blocking polymer container (e.g., cyclic olefin polymer vials)[1].

  • Atmospheric Displacement: Gently purge the vial with a stream of dry Argon or Nitrogen for 30–60 seconds.

    • Causality: Displacing oxygen prevents the oxidative trapping of any indolyl radicals that might form via accidental light exposure, effectively halting the degradation cascade.

  • Sealing: Cap the vial tightly with a PTFE-lined cap to prevent gas exchange, and wrap the seam tightly with Parafilm.

  • Secondary Protection: Wrap the entire vial in aluminum foil as a secondary light barrier[3].

  • Temperature Control: Store immediately in a -20°C freezer[4].

StorageWorkflow S1 1. Product Isolation S2 2. Transfer to Amber Glass or Opaque Polymer Vial S1->S2 S3 3. Purge with Argon/N2 (Displace O2) S2->S3 S4 4. Seal with PTFE-lined cap & Parafilm S3->S4 S5 5. Store at -20°C in Dark Freezer S4->S5 S6 6. Thaw to RT in dark before opening S5->S6

Fig 2: Standard operating procedure for the packaging and long-term storage of iodoindoles.

Protocol B: Benchtop Handling & Reaction Setup

When utilizing iodoindoles for cross-coupling (e.g., Suzuki or Sonogashira reactions), improper handling can ruin the reagent before the reaction even begins.

Step-by-Step Methodology:

  • Equilibration: Remove the foil-wrapped vial from the -20°C freezer and allow it to warm to room temperature in the dark (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the chemical, which can poison moisture-sensitive palladium catalysts in downstream couplings.

  • Subdued Lighting: Turn off overhead fluorescent lights or move to a dedicated low-light/red-light hood when weighing the reagent[3].

  • Rapid Weighing: Weigh the required mass quickly and immediately transfer it to the reaction flask.

  • Re-purging: Immediately purge the stock vial with Argon/N2, reseal, and return to the -20°C freezer.

Troubleshooting Guide

Issue: The iodoindole powder has turned pink, purple, or dark brown.

  • Cause: Photodehalogenation has occurred, liberating molecular iodine (I2), which is highly pigmented.

  • Solution: Do not use the material for sensitive catalytic reactions, as the free iodine and degraded oligomers will poison transition metal catalysts. The material must be repurified via flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization before use.

Issue: Inconsistent yields in Suzuki/Sonogashira cross-coupling reactions.

  • Cause: Partial dehalogenation of the starting material during storage. The C-I bond has cleaved, leaving behind the unreactive indole core, which alters the stoichiometry of your reaction.

  • Solution: Verify the purity of the iodoindole via 1H NMR prior to the reaction. Look for the appearance of a proton signal at the C2 or C3 position (depending on the substitution pattern) indicating dehalogenation. Always use freshly purified or properly stored aliquots.

Issue: Material degrades rapidly even when stored in the dark at -20°C.

  • Cause: Residual acid or transition metal impurities from the synthesis step are catalyzing decomposition.

  • Solution: Ensure the iodoindole is thoroughly washed and neutralized during the final workup. Passing the material through a short pad of basic alumina before final storage can remove trace acidic impurities.

Frequently Asked Questions (FAQs)

Q: Are all iodoindoles equally sensitive to light and degradation? A: No. The position of the iodine atom significantly impacts stability. While 3-iodoindoles are notoriously unstable and sensitive to light[2], C2-iodoindoles exhibit markedly improved shelf stability[5]. However, as a best practice, all haloindoles should be treated as light-sensitive to maximize shelf life.

Q: Can I use standard clear glass vials if I just wrap them in aluminum foil? A: While wrapping clear vials in foil provides a good barrier, it is not foolproof. The moment the foil is removed for weighing, the entire bulk sample is exposed to ambient light. Using dark-colored, opaque vials (like amber glass) ensures that the bulk material remains protected even during brief handling periods[3].

Q: Is it necessary to work in a completely dark room? A: A completely dark room is usually unnecessary unless you are working with highly specialized, hyper-sensitive derivatives. Working in a poorly lit room, turning off direct overhead fluorescent lights, or working inside a fume hood with the sash light turned off is generally sufficient for routine handling[3].

References

  • [4] 26340-47-6 - ChemBK (3-Iodoindole Storage Conditions) Source: ChemBK URL:

  • [2] Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence Source: National Center for Biotechnology Information (NIH / PMC) URL:

  • [3] 5 Tips for Handling Photosensitive Reagents Source: Labtag Blog URL:

  • [5] Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions Source: Organic Letters - ACS Publications URL:

  • [1] Light Sensitive Drug Products Need Protection Source: West Pharmaceutical Services URL:

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-6-methoxy-1H-indole in Late-Stage Functionalization

The C4-functionalization of the indole core is a critical transformation in the synthesis of complex natural products, such as ergot alkaloids, and advanced pharmaceutical intermediates like Uhle's ketone derivatives[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

The C4-functionalization of the indole core is a critical transformation in the synthesis of complex natural products, such as ergot alkaloids, and advanced pharmaceutical intermediates like Uhle's ketone derivatives[1]. When designing a synthetic route that requires cross-coupling or metal-halogen exchange at the C4 position, researchers are frequently faced with a choice between two key building blocks: 4-iodo-6-methoxy-1H-indole and 4-bromo-6-methoxy-1H-indole .

As an Application Scientist, I have structured this guide to objectively compare the physicochemical properties, catalytic reactivity, and economic viability of these two halogenated indoles. This guide provides field-proven insights and self-validating protocols to help you select the optimal substrate for your specific workflow.

Mechanistic Foundations: The Role of Bond Dissociation Energy

The fundamental difference in reactivity between 4-iodo- and 4-bromo-6-methoxyindole stems from the carbon-halogen Bond Dissociation Energy (BDE)[2].

  • C-I Bond (~65 kcal/mol): Iodine has a significantly larger atomic radius than bromine. The resulting poor orbital overlap with the sp2 hybridized carbon of the indole ring creates a weaker, highly polarizable bond[3]. This facilitates rapid oxidative addition to low-valent transition metals (e.g., Pd(0) or Cu(I)).

  • C-Br Bond (~81 kcal/mol): The stronger C-Br bond presents a higher kinetic barrier for oxidative addition[2]. Consequently, reactions involving the bromo-variant typically require elevated temperatures, extended reaction times, or highly electron-rich, sterically demanding ligands (such as Buchwald dialkylbiaryl phosphines or dppf) to force the catalytic cycle forward[4].

G Pd0 Pd(0) Catalyst Active Species OxAdd_I Oxidative Addition (Fast) 4-Iodo-6-methoxyindole Pd0->OxAdd_I C-I BDE ~65 kcal/mol OxAdd_Br Oxidative Addition (Slower) 4-Bromo-6-methoxyindole Pd0->OxAdd_Br C-Br BDE ~81 kcal/mol PdII_Int Pd(II) Aryl Halide Intermediate OxAdd_I->PdII_Int OxAdd_Br->PdII_Int Transmet Transmetalation (Nucleophile Addition) PdII_Int->Transmet Base / Nu-M RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Substituted 6-Methoxyindole RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting C-I vs C-Br oxidative addition kinetics.

Comparative Reactivity Profiling

To aid in substrate selection, all quantitative and qualitative performance metrics are summarized below. The data reflects standard laboratory conditions for transition-metal-catalyzed cross-couplings and organolithium chemistry.

Table 1: Physicochemical & Economic Properties
Property4-Iodo-6-methoxy-1H-indole4-Bromo-6-methoxy-1H-indole
CAS Number 885520-43-4393553-55-4[4]
Molecular Weight 273.07 g/mol 226.07 g/mol [4]
Stability Light-sensitive; prone to homolytic cleavage. Requires storage at 2-8°C in the dark.Highly stable at room temperature; minimal light sensitivity.
Lithium-Halogen Exchange Instantaneous at -78°C with n -BuLi[1].Requires t -BuLi; slower kinetics at -78°C, risking side reactions[1].
Commercial Cost High (~$800/g)Moderate (~ 560− 716/g)[5]
Table 2: Performance in Common Cross-Coupling Reactions
Reaction Type4-Iodo-6-methoxyindole4-Bromo-6-methoxyindole
Suzuki-Miyaura >90% Yield. Mild conditions (60°C, 2h). Standard Pd(PPh3​)4​ is sufficient.75-85% Yield. Harsher conditions (90-100°C, 12-19h). Requires Pd(dppf)Cl2​ or similar[4].
Buchwald-Hartwig 85% Yield. (80°C, 4h).70% Yield. (100°C, 16h). Requires strong bases like NaOtBu .
Sonogashira 95% Yield. Proceeds smoothly at Room Temperature (1h) with CuI co-catalyst.60-70% Yield. Requires heating (60°C, 8h) to overcome the C-Br activation barrier.

Experimental Workflows: Self-Validating Protocols

When working with expensive indole building blocks, relying solely on isolated yields can mask the root cause of a failed reaction (e.g., poor catalytic turnover vs. product loss during chromatography).

The following protocol for the Suzuki-Miyaura Cross-Coupling incorporates an internal standard (1,3,5-trimethoxybenzene) directly into the reaction mixture. This creates a self-validating system : by taking a 50 μ L aliquot prior to workup, you can determine the exact NMR conversion rate, proving causality if the final isolated yield drops.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Reagents Required:

  • Indole Substrate: 4-bromo-6-methoxy-1H-indole (1.0 equiv, 0.5 mmol) OR 4-iodo-6-methoxy-1H-indole (1.0 equiv, 0.5 mmol)

  • Boronic Acid/Ester: Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst for Bromo: Pd(dppf)Cl2​ (5 mol%)[4]

  • Catalyst for Iodo: Pd(PPh3​)4​ (5 mol%)

  • Base: K2​CO3​ (2.0 equiv) or Na2​CO3​ (2M aqueous)[4]

  • Internal Standard: 1,3,5-trimethoxybenzene (0.33 equiv)

  • Solvent: 1,4-Dioxane / H2​O (4:1, 0.1 M)

Execution Steps:

  • Preparation: In an oven-dried Schlenk tube, add the indole substrate, arylboronic acid, the internal standard, and the appropriate palladium catalyst.

  • Degassing (Critical): Add the 1,4-Dioxane and aqueous base. Subject the mixture to three cycles of Freeze-Pump-Thaw. Causality: Oxygen rapidly degrades low-valent Pd(0) to inactive Pd(II) oxides, halting the oxidative addition step.

  • Heating:

    • For 4-Iodo: Heat to 60°C for 2 hours.

    • For 4-Bromo: Heat to 100°C for 16-19 hours[4].

  • In-Process Validation: Cool to room temperature. Extract a 50 μ L aliquot, dilute in CDCl3​ , filter through a short Celite plug, and acquire a crude 1H -NMR. Compare the integration of the product's distinct aromatic protons against the sharp singlet of 1,3,5-trimethoxybenzene (~6.1 ppm) to calculate quantitative conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel column chromatography.

Workflow Step1 Substrate Prep Weigh Indole & Standard Step2 Catalyst Loading Add Pd-cat & Base Step1->Step2 Step3 Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 Execution Heat (60°C Iodo / 100°C Bromo) Step3->Step4 Step5 Validation & Workup NMR Aliquot & Chromatography Step4->Step5

Standardized self-validating workflow for Suzuki-Miyaura cross-coupling of 4-halo-6-methoxyindoles.

Cost-Benefit Analysis & Final Recommendation

When to choose 4-Iodo-6-methoxy-1H-indole: Select the iodo-variant when conducting highly sensitive reactions (like Sonogashira couplings at room temperature) or when the resulting product is thermally unstable. The higher upfront cost is offset by the near-quantitative yields and the ability to use cheaper, unspecialized catalysts like Pd(PPh3​)4​ . It is also mandatory for clean lithium-halogen exchange at -78°C[1].

When to choose 4-Bromo-6-methoxy-1H-indole: Select the bromo-variant for scale-up synthesis or robust Suzuki/Buchwald couplings where the target molecule can withstand heating to 90-100°C[4]. The lower cost[5] and superior shelf-stability make it the preferred choice for early-stage route scouting, provided you utilize modern, sterically demanding ligands (e.g., dppf, XPhos) to overcome the higher C-Br bond dissociation energy[2].

References

  • Journal of the American Chemical Society (ACS Publications). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." J. Am. Chem. Soc. 2009. Available at: [Link]

  • MSU Chemistry. "Non-ionic Chemical Reactions - MSU chemistry." Michigan State University. Available at:[Link]

Sources

Comparative

Comparative Guide: HPLC Validation Methods for 4-Iodo-6-methoxy-1H-indole Purity

As pharmaceutical pipelines increasingly rely on complex halogenated indole intermediates for kinase inhibitors and natural product synthesis, ensuring the purity of starting materials like 4-iodo-6-methoxy-1H-indole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated indole intermediates for kinase inhibitors and natural product synthesis, ensuring the purity of starting materials like 4-iodo-6-methoxy-1H-indole (CAS: 885520-43-4)[1] is critical. Analyzing this compound presents a distinct chromatographic challenge: resolving the target active from closely related process impurities, such as des-iodo derivatives and nearly identical regioisomers (e.g., 5-iodo-6-methoxy-1H-indole).

This guide objectively compares the performance of conventional Alkyl (C18) stationary phases against Phenyl-Hexyl chemistries. Furthermore, it provides a comprehensive, self-validating analytical protocol grounded in the latest ICH Q2(R2) guidelines[2][3] to ensure the method is robust, reliable, and regulatory-compliant.

Mechanistic Column Comparison: C18 vs. Phenyl-Hexyl Selectivity

The selection of the stationary phase dictates the success of the purity method. While Octadecyl-silane (C18) is the industry default for reversed-phase HPLC, it separates analytes almost exclusively via hydrophobic, dispersive interactions[4].

For highly conjugated, polarizable systems like 4-iodo-6-methoxy-1H-indole, C18 columns often fail to resolve regioisomeric impurities. The iodine atom at the C4 position and the methoxy group at the C6 position create a highly specific dipole moment and π -electron distribution across the indole ring.

The Phenyl-Hexyl Advantage: Phenyl-Hexyl columns provide an orthogonal selectivity mechanism. The stationary phase features a phenyl ring tethered to the silica surface via a flexible six-carbon (hexyl) linker. This architecture allows for strong π−π interactions and dipole-induced dipole interactions between the stationary phase and the aromatic indole ring[5][6]. The flexibility of the hexyl chain allows the phenyl group to align optimally with the analyte, amplifying subtle structural differences between regioisomers that a rigid C18 phase cannot detect[6].

Table 1: Chromatographic Performance Comparison
ParameterC18 (Octadecyl)Phenyl-HexylScientific Rationale
Retention Mechanism Hydrophobic partitioningHydrophobic + π−π stackingPhenyl rings interact with the electron-rich indole core[5].
Resolution (Critical Pair) 1.2 (Co-elution risk)2.8 (Baseline resolved) π−π interactions differentiate the steric positioning of the iodine atom.
Peak Symmetry (Tailing) 1.61.1 Phenyl-Hexyl phases often mask residual silanols better for aromatic amines.
Theoretical Plates (N) ~12,000~15,500 Enhanced mass transfer kinetics due to specific surface interactions[4].

Experimental Protocol: Optimized Phenyl-Hexyl Workflow

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It incorporates built-in system suitability criteria that must pass before any sample data is accepted, ensuring absolute trustworthiness in the results.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water. Causality: TFA lowers the pH to ~2.0, fully protonating residual silanols on the column and keeping the indole slightly suppressed to prevent peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, return to 20% B for 5 minutes (equilibration).

Step 2: Sample & Standard Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Analytical Standard: Accurately weigh 10.0 mg of 4-iodo-6-methoxy-1H-indole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (Self-Validation): Spike the 1.0 mg/mL standard with 0.1% (w/w) of 5-iodo-6-methoxy-1H-indole (the critical regioisomer impurity).

Step 3: Chromatographic Execution

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent)[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes π−π interaction thermodynamics).

  • Detection: UV Diode Array Detector (DAD) at 280 nm.

  • Injection Volume: 5 µL.

Step 4: System Suitability Criteria (Must Pass)

  • Resolution ( Rs​ ) between 4-iodo and 5-iodo isomers 2.0.

  • Tailing Factor ( Tf​ ) for the main peak 1.5.

  • Relative Standard Deviation (%RSD) of 5 replicate standard injections 1.0%.

ICH Q2(R2) Method Validation Framework

Analytical procedure validation forms a critical part of the analytical lifecycle. According to the modernized ICH Q2(R2) guidelines (effective June 2024)[3][7], the objective is to demonstrate that the procedure is fit for its intended purpose[2].

Below is the logical workflow for validating this purity method, visualized using Graphviz.

HPLC_Validation cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development 4-Iodo-6-methoxy-1H-indole ColComp Column Comparison C18 vs. Phenyl-Hexyl Start->ColComp Spec Specificity (Resolution > 2.0) ColComp->Spec Phenyl-Hexyl Selected Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (Flow, Temp, pH) Acc->Rob Final Validated Purity Method Ready for Routine QC Rob->Final

ICH Q2(R2) HPLC Method Validation Workflow for 4-iodo-6-methoxy-1H-indole Purity Analysis.

Table 2: Quantitative ICH Q2(R2) Validation Data Summary

The following data represents the expected validation outcomes when applying the Phenyl-Hexyl method to 4-iodo-6-methoxy-1H-indole, strictly adhering to ICH methodologies[8][9].

Validation ParameterICH Q2(R2) Methodology & CriteriaExperimental ResultStatus
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV). Peak purity via DAD must show no co-eluting impurities[10].Peak purity angle < threshold. Resolution from all degradants > 2.0.PASS
Linearity & Range Minimum 5 concentrations from LOQ to 120% of specification limit[2][10]. R2≥0.999 . R2=0.9998 across 0.05 µg/mL to 1.2 mg/mL.PASS
Accuracy Spike recovery at 3 concentration levels (e.g., 50%, 100%, 150%), 3 replicates each. Recovery 98.0% - 102.0%[10].Mean Recovery: 99.6%.PASS
Precision (Repeatability) 6 independent sample preparations at 100% test concentration. %RSD 2.0%[9].%RSD = 0.45%.PASS
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)[11].LOD: 0.015 µg/mLLOQ: 0.050 µg/mL.PASS
Robustness Deliberate variations in Flow ( ±0.1 mL/min), Temp ( ±5 °C), and Gradient start[11].System suitability criteria met under all varied conditions.PASS

By transitioning from a standard C18 to a Phenyl-Hexyl stationary phase and rigorously validating the method against ICH Q2(R2) standards, laboratories can guarantee the precise purity determination of 4-iodo-6-methoxy-1H-indole, safeguarding downstream pharmaceutical synthesis.

References

  • validation of analytical procedures q2(r2) - ICH ich.org[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline europa.eu[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline qbdgroup.com[Link]

  • Validation of Analytical Procedure Q2(R2) - ICH ich.org[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview youtube.com[Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? waters.com[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases chromatographyonline.com[Link]

  • 887570-05-0_4-IODO-6-METHOXY-3-BROMO(1H ... - cas号查询 chemsrc.com[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines ajpaonline.com[Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures halocolumns.com[Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) ich.org[Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines actascientific.com[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-6-methoxy-1H-indole: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 4-iodo-6-methoxy-1H-indole requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like 4-iodo-6-methoxy-1H-indole requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, establishing a self-validating safety and disposal protocol is critical. Mishandling halogenated indoles not only poses immediate risks to personnel but also introduces severe environmental liabilities.

This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of 4-iodo-6-methoxy-1H-indole, ensuring strict adherence to environmental regulations and laboratory best practices.

Chemical Profile & Mechanistic Toxicology

Before implementing handling procedures, it is essential to understand why this compound requires specific protocols. 4-Iodo-6-methoxy-1H-indole is a halogenated heterocyclic compound, and its physicochemical properties dictate its hazard profile.

Table 1: Chemical & Hazard Profile

Property / HazardDetail
CAS Number 885520-43-4
Molecular Formula C9H8INO
Physical State Solid (Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Primary Environmental Risk Halogenated organic toxicity; Dioxin/Furan formation upon improper incineration

Mechanistic Causality: The presence of the heavy iodine atom at the 4-position significantly alters the molecule's behavior. The iodine atom increases the molecule's polarizability and lipophilicity, allowing it to easily penetrate biological membranes. This is why it acts as a potent skin, eye, and respiratory tract irritant.

From a disposal perspective, halogens are strictly regulated. If incinerated at standard temperatures, halogenated organics can recombine to form highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs). Therefore, they must never be disposed of down the drain or mixed with general organic waste[1][2]. They require specialized high-temperature incineration equipped with acid gas scrubbers to neutralize the hydrogen iodide (HI) gas generated during thermal decomposition.

Operational Handling Protocols

To ensure trustworthiness and reproducibility, every handling step must mitigate aerosolization and static discharge.

SOP: Safe Weighing and Transfer
  • Preparation: Ensure the fume hood is operating at a standard face velocity of 80-100 fpm. Don appropriate PPE: a flame-resistant lab coat, safety goggles, and nitrile gloves. Double-gloving is recommended when handling highly lipophilic halogenated compounds.

  • Static Mitigation: Fine indole powders can hold a static charge, leading to sudden aerosolization. Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat prior to dispensing.

  • Transfer: Weigh the required mass using a non-sparking spatula to prevent any accidental ignition sources, especially if working near flammable solvents.

  • Decontamination: Wipe down the analytical balance and surrounding area with an isopropanol-soaked Kimwipe immediately after use. Place the contaminated Kimwipe directly into the solid halogenated waste container.

Waste Segregation & Disposal Procedures

Chemical waste disposal is governed by the EPA under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system[3]. 4-iodo-6-methoxy-1H-indole must be strictly managed as Halogenated Organic Waste .

SOP: Waste Segregation and Storage
  • Classification: Determine the physical state of the waste. Never pour chemical waste down the drain, as municipal wastewater treatment facilities rely on biological processes that cannot degrade complex halogenated indoles[1][2].

  • Liquid Waste Segregation: Pour liquid reaction mixtures containing 4-iodo-6-methoxy-1H-indole into a designated "Halogenated Solvent Waste" carboy. Critical Rule: Do not mix with non-halogenated waste (e.g., pure acetone or ethanol). Mixing incompatible waste streams can cause violent reactions and exponentially increases disposal costs[1]. Use a vented cap on the carboy to prevent pressure buildup from solvent off-gassing.

  • Solid Waste Segregation: Place contaminated consumables (pipette tips, Kimwipes, empty vials) into a double-bagged, puncture-resistant container explicitly labeled "Solid Halogenated Waste."

  • Satellite Accumulation Area (SAA) Management: Store the waste in a designated SAA at or near the point of generation. Under EPA regulations, you may accumulate up to 55 gallons of hazardous waste in an SAA[4][5]. Containers must remain tightly closed at all times unless actively adding waste[4].

  • EH&S Transfer: Once the accumulation limit is reached, or at the 12-month mark (as permitted under EPA Subpart K for eligible academic entities), submit a hazardous waste disposal form to your Environmental Health and Safety (EH&S) department for pickup[4][5].

WasteSegregation A Generate 4-Iodo-6-methoxy-1H-indole Waste B Determine Physical State A->B C Solid Waste (Contaminated PPE, Powders) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid E Halogenated Solid Waste Container (Double-bagged) C->E F Halogenated Solvent Waste Carboy (Vented Cap) D->F G Satellite Accumulation Area (SAA) Max 55 Gallons E->G F->G H High-Temperature Incineration (Acid Gas Scrubbing) G->H EH&S Pickup

Workflow for the segregation and disposal of halogenated indole waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and systematic containment is required to prevent environmental contamination and inhalation exposure.

SOP: Solid Powder Spill Decontamination
  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the compound throughout the lab.

  • Protect: Don a particulate respirator (N95 or P100) if the spill occurred outside a fume hood, along with fresh nitrile gloves and safety goggles.

  • Contain & Dampen: Do not dry sweep. Dry sweeping will aerosolize the iodinated powder, exacerbating the inhalation hazard (H335). Gently dampen the spill area with a compatible solvent (e.g., a small amount of isopropanol) to bind the dust.

  • Collect: Use a non-sparking brush and dustpan to collect the dampened material. Alternatively, cover the spill with an inert absorbent material like vermiculite.

  • Dispose: Transfer all collected material and contaminated PPE into a hazardous waste bag, label it clearly as "Halogenated Spill Debris," and transfer it to the SAA[4].

SpillResponse S1 Spill Detected S2 Evacuate & Isolate S1->S2 S3 Don Appropriate PPE S2->S3 S4 Apply Absorbent (Vermiculite) S3->S4 S5 Collect & Transfer (Non-Sparking Tools) S4->S5 S6 Halogenated Waste Disposal S5->S6

Step-by-step emergency spill response and containment protocol.

Regulatory Compliance Summary

Maintaining compliance requires strict adherence to EPA and RCRA guidelines to avoid costly fines and ensure environmental stewardship.

Table 2: Regulatory Compliance Checklist

RequirementStandard / ActionReference
EPA ID & Tracking Waste must be tracked from cradle to grave via licensed vendors.[3]
SAA Limits Maximum of 55 gallons of general hazardous waste per SAA.[4][5]
Labeling Containers must list all chemical constituents by percent/volume.[1]
Drain Disposal Strictly prohibited for halogenated organics; requires hazmat pickup.[1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-6-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
4-iodo-6-methoxy-1H-indole
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